2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is a heterocyclic compound with the molecular formula C9H12N2. It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities. This compound is characterized by a fused benzene and diazepine ring system, making it a valuable scaffold in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with noncompetitive AMPA receptor antagonists, which are crucial in modulating synaptic transmission and plasticity . Additionally, this compound has been studied for its potential inhibitory effects on HIV-1 replication . The nature of these interactions often involves binding to specific sites on the target biomolecules, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been evaluated for its anticancer properties, particularly in breast cancer cells, where it exhibited cytotoxicity against both benign and metastatic cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AMPA receptors can alter synaptic signaling, which in turn can impact neuronal function and plasticity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role as a noncompetitive AMPA receptor antagonist involves binding to the receptor and modulating its activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is generally stable under ambient conditions, but its stability can vary depending on the specific experimental setup . Long-term studies have shown that it can have sustained effects on cellular processes, such as prolonged inhibition of HIV-1 replication .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, it can effectively inhibit target enzymes or receptors without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity in cancer cells . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more easily excreted . These metabolic pathways can also influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can enable it to interact with transcription factors and influence gene expression, while its presence in the cytoplasm can affect signaling pathways and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of o-phenylenediamine with ketones or aldehydes in the presence of a catalyst can yield the desired benzodiazepine derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves high-throughput synthesis techniques. Solid-phase synthesis has been developed as an efficient method for producing these derivatives, allowing for the rapid generation of large libraries of compounds .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzodiazepine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzodiazepines with various functional groups .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anxiolytic, anticonvulsant, and sedative properties.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The pathways involved include modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety disorders.
Oxazepam: Used for its calming effects and treatment of insomnia.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific ring structure, which imparts distinct pharmacological properties. Its tetrahydro configuration provides a different binding affinity and efficacy compared to other benzodiazepines .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10-11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXBHOCKBUILHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378071 | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5946-39-4 | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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